molecular formula C6H7ClN2O B2581679 1-ethyl-1H-pyrazole-3-carbonyl chloride CAS No. 1006471-16-4

1-ethyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B2581679
CAS No.: 1006471-16-4
M. Wt: 158.59
InChI Key: CEKHTRVOULRKCC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

1-ethyl-1H-pyrazole+SOCl21-ethyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl\text{1-ethyl-1H-pyrazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-ethyl-1H-pyrazole+SOCl2​→1-ethyl-1H-pyrazole-3-carbonyl chloride+SO2​+HCl

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Ethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: It can be reduced to 1-ethyl-1H-pyrazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation reactions) .

Scientific Research Applications

1-Ethyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of bioactive molecules that exhibit antimicrobial, antifungal, and anticancer properties.

    Medicine: Pyrazole derivatives, including those synthesized from this compound, are investigated for their potential as anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-Ethyl-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.

Properties

IUPAC Name

1-ethylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKHTRVOULRKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006471-16-4
Record name 1-Ethylpyrazole-3-carbonyl chloride
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